Product packaging for Methyl 3-amino-3-(3-bromophenyl)propanoate(Cat. No.:CAS No. 1038381-80-4)

Methyl 3-amino-3-(3-bromophenyl)propanoate

Cat. No.: B3183815
CAS No.: 1038381-80-4
M. Wt: 258.11
InChI Key: AYYCGDYJGQKXIO-UHFFFAOYSA-N
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Description

Significance of β-Amino Esters in Contemporary Organic Synthesis and Medicinal Chemistry Research

β-Amino esters are a class of organic compounds that serve as crucial building blocks in the synthesis of a wide array of more complex molecules. nih.govmdpi.com Their utility stems from the presence of two reactive functional groups—an amine and an ester—separated by a two-carbon chain. This arrangement allows for a variety of chemical transformations, making them versatile intermediates in the construction of nitrogen-containing compounds.

In the realm of medicinal chemistry, β-amino acids and their ester derivatives are of particular interest. researchgate.nethilarispublisher.com They are integral components in the development of pharmaceuticals and agrochemicals. hilarispublisher.com The incorporation of β-amino acid structures can lead to the synthesis of peptidomimetics, which are molecules that mimic the structure of natural peptides. These synthetic derivatives often exhibit enhanced stability against enzymatic degradation and can possess improved pharmacological activity compared to their natural counterparts. researchgate.net

The development of synthetic methods to produce β-amino esters has been an active area of research. mdpi.com Techniques such as the Michael addition of amines to acrylates are commonly employed to generate these valuable compounds. mdpi.com The continuous exploration of new synthetic routes, including asymmetric methods, highlights the ongoing importance of this class of molecules in organic chemistry. researchgate.net

Overview of Methyl 3-amino-3-(3-bromophenyl)propanoate within the β-Amino Ester Class

This compound is a specific example of a β-amino ester that features a bromine atom attached to a phenyl ring at the meta position. This compound embodies the characteristic structure of a β-amino ester, with an amino group and a methyl ester group at the 1 and 3 positions of the propanoate chain, respectively. The presence of the 3-bromophenyl group introduces specific properties to the molecule that are of interest in synthetic and medicinal chemistry.

The bromine atom, as a halogen, can influence the electronic properties of the phenyl ring and can serve as a handle for further chemical modifications through various coupling reactions. The incorporation of bromine into a molecular structure is a known strategy in drug design. mdpi.com Bromophenols, for instance, are a class of marine natural products that have been shown to exhibit a range of biological activities. nih.gov

The structural framework of this compound, combining the versatile β-amino ester core with the synthetically useful bromophenyl moiety, makes it a valuable subject for research and a potential precursor for the synthesis of more complex, biologically active molecules.

Physicochemical Properties of Related Compounds

PropertyMethyl 3-(3-bromophenyl)propanoate nih.govsigmaaldrich.com3-Amino-3-(3-bromophenyl)propanoic acid nih.gov4-Bromophenol nih.gov
Molecular Formula C₁₀H₁₁BrO₂C₉H₁₀BrNO₂C₆H₅BrO
Molecular Weight 243.10 g/mol 244.08 g/mol 173.01 g/mol
Physical Form Liquid-Solid
Density 1.382 g/mL at 25 °C-1.840 g/cm³ at 15 °C
Boiling Point --238 °C
Melting Point --66.4 °C
Refractive Index n20/D 1.540--
LogP --2.59

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12BrNO2 B3183815 Methyl 3-amino-3-(3-bromophenyl)propanoate CAS No. 1038381-80-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-amino-3-(3-bromophenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c1-14-10(13)6-9(12)7-3-2-4-8(11)5-7/h2-5,9H,6,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYYCGDYJGQKXIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C1=CC(=CC=C1)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Methyl 3 Amino 3 3 Bromophenyl Propanoate

Established Synthetic Pathways and Precursor Chemistry

Traditional synthetic routes often rely on the sequential construction of the molecule, building the carbon skeleton and introducing the required functional groups in a controlled manner.

A primary and highly effective method for constructing the β-amino ester framework is the Mannich reaction, a three-component condensation. wikipedia.org This reaction involves the amino alkylation of an acidic proton located adjacent to a carbonyl group. byjus.com In the context of synthesizing Methyl 3-amino-3-(3-bromophenyl)propanoate, this approach typically utilizes 3-bromobenzaldehyde (B42254) as the key halogenated aromatic precursor. wikipedia.orggoogle.com

The general mechanism begins with the reaction between the aldehyde (3-bromobenzaldehyde) and an amine (such as ammonia (B1221849) or a primary amine) to form an electrophilic iminium ion. byjus.com Concurrently, a carbonyl compound with an acidic α-proton, such as a malonic ester or a silyl (B83357) enol ether derived from an acetate (B1210297), tautomerizes to its enol form. wikipedia.org This enol then acts as a nucleophile, attacking the iminium ion to form the β-amino carbonyl backbone. byjus.com

Various catalysts can be employed to facilitate this transformation, with Lewis acids being particularly common. These catalysts activate the aldehyde, promoting the formation of the iminium intermediate.

Table 1: Catalysts for Mannich-Type Reactions in β-Amino Ester Synthesis

Catalyst Reactant Types Conditions Efficacy Citation
**Zinc Triflate (Zn(OTf)₂) ** Aldehydes, Amines, Silyl Enol Ethers Aqueous THF High yields organic-chemistry.org
Bismuth Triflate (Bi(OTf)₃) Aldehydes, Anilines, Silyl Enol Ethers Not specified High yields, rapid reaction organic-chemistry.org
Zirconium Oxychloride (ZrOCl₂) Aldehydes, Anilines, Ketones Solvent-free Good yields and stereoselectivities organic-chemistry.org

The choice of reactants allows for the direct incorporation of the necessary structural elements. For instance, using 3-bromobenzaldehyde, ammonia, and a ketene (B1206846) silyl acetal (B89532) of methyl acetate in a one-pot reaction can yield the target compound, often after a final esterification or hydrolysis/re-esterification step depending on the exact nature of the enolate precursor.

An alternative strategy involves introducing the bromo-substituent at a later stage of the synthesis. This pathway begins with the synthesis of a non-halogenated β-amino propanoate, such as methyl 3-amino-3-phenylpropanoate, which is then subjected to electrophilic aromatic bromination. This method is particularly useful when the precursor phenyl β-amino ester is more readily accessible than 3-bromobenzaldehyde.

Electrophilic aromatic bromination is a classic transformation used to prepare aryl bromides. nih.gov The reaction proceeds via a mechanism where an electrophilic bromine species attacks the electron-rich aromatic ring. libretexts.org To achieve sufficient electrophilicity to overcome the aromaticity of the benzene (B151609) ring, a catalyst is typically required. libretexts.org

Key reagents and conditions include:

Brominating Agents : N-Bromosuccinimide (NBS) or molecular bromine (Br₂) are the most common sources of electrophilic bromine. organic-chemistry.org

Catalysts : Lewis acids like ferric chloride (FeCl₃) or aluminum chloride (AlCl₃) are often used to polarize the Br-Br bond, generating a potent electrophile. google.com

Mechanism : The reaction involves the formation of a cationic intermediate known as an arenium ion or σ-complex, where the bromine atom is attached to the ring. nih.govlibretexts.org A subsequent deprotonation step restores the aromaticity of the ring, yielding the final brominated product. libretexts.org

For the synthesis of the target compound, the amino group on the β-amino propanoate scaffold would need to be protected to prevent side reactions, as the free amine can be oxidized or react with the Lewis acid catalyst. The directing effects of the substituents on the phenyl ring would favor bromination at the meta position, leading to the desired 3-bromo isomer.

Throughout the various synthetic routes to this compound, the management of functional groups through esterification and protection/deprotection steps is critical. libretexts.org

Esterification: If a synthesis yields 3-amino-3-(3-bromophenyl)propanoic acid, a final esterification step is required to obtain the methyl ester. Standard methods include:

Fischer Esterification : Reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).

Reaction with Thionyl Chloride : Converting the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂), followed by reaction with methanol.

Amine Protection/Deprotection: The amino group is both nucleophilic and basic, making it susceptible to undesired reactions under many synthetic conditions. libretexts.org Therefore, it is often necessary to "protect" this group by converting it into a less reactive derivative, which can be removed later to reveal the free amine. masterorganicchemistry.com Carbamates are the most common protecting groups for amines. masterorganicchemistry.com

Table 2: Common Amine Protecting Groups and Deprotection Conditions

Protecting Group Reagent Abbreviation Deprotection Conditions Citation
tert-Butoxycarbonyl Di-tert-butyl dicarbonate (B1257347) (Boc₂O) Boc Strong acid (e.g., Trifluoroacetic Acid, TFA) masterorganicchemistry.com
Carboxybenzyl Benzyl chloroformate (Cbz-Cl) Cbz Catalytic Hydrogenation (e.g., H₂, Pd/C) masterorganicchemistry.com

| 9-Fluorenylmethoxycarbonyl | Fmoc-Cl or Fmoc-OSu | Fmoc | Base (e.g., Piperidine) | masterorganicchemistry.com |

These protection strategies are integral. For example, during a Grignard reaction or an electrophilic bromination, a Boc-protected amine will prevent interference from the nitrogen atom. The subsequent removal of the protecting group under specific conditions (e.g., acidic treatment for Boc) regenerates the amine without disturbing other parts of the molecule. masterorganicchemistry.com

Advanced Synthetic Approaches and Reaction Conditions

Modern organic synthesis increasingly relies on catalytic methods to improve efficiency, selectivity, and atom economy. These advanced approaches are highly relevant to the synthesis of complex molecules like this compound.

Catalysis offers powerful tools for forming the key C-C and C-N bonds in β-amino esters, often with high levels of stereocontrol.

Palladium-Catalyzed C-H Activation: C-H activation is a transformative strategy that allows for the direct functionalization of otherwise inert carbon-hydrogen bonds. youtube.com In the context of amino acid synthesis, palladium-catalyzed β-C(sp³)–H arylation enables the direct coupling of an amino acid derivative with an aryl halide. nih.gov This method avoids the pre-functionalization of the starting materials, making the synthetic sequence more convergent. A reaction could be envisioned where an aliphatic β-amino ester is directly arylated at the β-position using a bromobenzene (B47551) derivative in the presence of a palladium catalyst and a specialized ligand. The innate carboxylic acid or a protected amine can act as a directing group, guiding the catalyst to the desired C-H bond. nih.govrsc.org Pyridine-type ligands have proven crucial in enabling this type of transformation. nih.gov

Cross-Electrophile Coupling: Cross-electrophile coupling (XEC) has emerged as a powerful method for C-C bond formation, coupling two different electrophiles with the aid of a transition-metal catalyst and a stoichiometric reductant. acs.org This approach is advantageous as it often utilizes readily available organohalides.

A highly relevant strategy is nickel-catalyzed reductive coupling. For example, a C(sp²)–C(sp³) bond can be formed by coupling an aryl bromide (such as 1,3-dibromobenzene) with an alkyl bromide (such as methyl 3-amino-3-bromopropanoate). researchgate.net This reaction typically employs a nickel catalyst, a suitable ligand (e.g., bipyridine or PyOx derivatives), and a metallic reductant like zinc or manganese. acs.org Recent advances have also demonstrated the use of electrochemistry to drive these couplings, avoiding the need for chemical reductants. researchgate.netnih.gov A notable study reported a nickel-catalyzed cross-electrophile coupling of β-bromo α-amino acid esters with aryl bromides, which proceeds via a radical 1,2-nitrogen shift to furnish α-arylated β-amino acid derivatives. researchgate.net While the substitution pattern differs, the underlying principle of coupling an aryl bromide with a halo-amino ester scaffold is directly applicable.

Table 3: Examples of Advanced Catalytic Systems for Arylated Amino Ester Synthesis

Reaction Type Catalyst/Ligand Coupling Partners Key Features Citation
Pd-Catalyzed C-H Arylation Pd(OAc)₂ / Pyridine-type ligand α-Amino Acid, Aryl Iodide Uses innate directing group, scalable nih.gov
Ni-Catalyzed Cross-Electrophile Coupling Ni(II)/cyclo-Box complex / Chiral Phosphoric Acid β-bromo α-amino acid ester, Aryl Bromide Asymmetric, migratory coupling researchgate.net
Electrochemical Cross-Coupling Nickel Catalyst / Silver aid Redox-Active Ester (from amino acid), Aryl Halide Bypasses exogenous reductants, mild conditions researchgate.netnih.gov

| Rh-Catalyzed Asymmetric Synthesis | Rhodium / BINAP | Allylic Amine, Alcohol | Isomerization/oxidation cascade for chiral esters | rsc.orgrsc.org |

These advanced methods represent the cutting edge of synthetic chemistry, providing novel and powerful disconnections for the construction of this compound and its derivatives.

Catalytic Strategies in β-Amino Ester Synthesis

Organocatalytic and Metal-Free Approaches for Amino Acid Derivative Synthesis

The synthesis of β-amino esters through the conjugate addition of amines to acrylates can be effectively achieved without the use of metal catalysts. These approaches often rely on the use of organocatalysts or are promoted by specific solvent effects, representing a greener alternative to traditional metal-catalyzed reactions.

One straightforward metal-free approach involves the direct reaction of a substituted aniline (B41778) with an acrylate (B77674). For instance, the reaction of 3-bromoaniline (B18343) with methyl acrylate can be catalyzed by a simple organic acid. A patented method describes the refluxing of 3-bromoaniline and methyl acrylate in the presence of acetic acid, which furnishes the desired this compound. This method is notable for its simplicity and the use of a common, inexpensive catalyst.

The choice of solvent plays a critical role in promoting these metal-free reactions, particularly when dealing with weakly nucleophilic aromatic amines like 3-bromoaniline. Research has shown that polar protic solvents, especially highly fluorinated alcohols such as hexafluoroisopropanol (HFIP) and trifluoroethanol (TFE), can significantly enhance the rate of aza-Michael additions. unam.mxresearchgate.net These solvents are believed to activate the Michael acceptor by forming strong hydrogen bonds, thereby increasing its electrophilicity without significantly diminishing the nucleophilicity of the amine. researchgate.netnih.gov This solvent-promoted activation can be a powerful tool for driving the reaction to completion under mild conditions. In some cases, the addition of a proton donor like phenol (B47542) to a less activating solvent such as methanol can also increase reaction efficiency. academie-sciences.fr

While specific data for organocatalyzed synthesis of this compound is not extensively detailed in publicly available literature, the principles of organocatalysis are well-established for aza-Michael reactions. Chiral organocatalysts, such as those derived from cinchona alkaloids or thioureas, are often employed to achieve asymmetric synthesis of β-amino esters. beilstein-journals.org These catalysts typically operate by activating the electrophile through hydrogen bonding or by forming a transient, more reactive species with the nucleophile.

ReactantsCatalyst/SolventTemperatureYieldReference
3-Bromoaniline, Methyl acrylateAcetic AcidReflux80%Patent Data
2-Anisidine, Methyl crotonateMethanol/Phenol (1 equiv.)High Pressure (10 kbar)84% academie-sciences.fr
Aniline, Methyl acrylateHexafluoroisopropanol (HFIP)Room TemperatureHigh Conversion researchgate.net
Biocatalytic Methods, such as Lipase-Catalyzed Michael Addition Reactions

Biocatalysis has emerged as a powerful and sustainable strategy for the synthesis of β-amino esters. Lipases, in particular, have demonstrated promiscuous catalytic activity in facilitating the aza-Michael addition of aromatic amines to acrylates. This enzymatic approach offers high selectivity under mild reaction conditions.

The immobilized lipase (B570770) from Thermomyces lanuginosus (Lipozyme TL IM) has been identified as a particularly effective biocatalyst for this transformation. unam.mxmdpi.com In a representative reaction, 3-bromoaniline would be reacted with methyl acrylate in the presence of Lipozyme TL IM. Studies on similar anilines indicate that the reaction proceeds efficiently in a suitable organic solvent, with methanol often being a good choice. academie-sciences.fr

The electronic properties of the aniline substrate have a notable impact on the reaction yield. Aromatic amines bearing electron-donating groups tend to exhibit higher reactivity in lipase-catalyzed Michael additions. Conversely, the presence of an electron-withdrawing group, such as the bromine atom in 3-bromoaniline, can decrease the nucleophilicity of the amine and potentially lead to lower yields compared to unsubstituted aniline. academie-sciences.fr

Other lipases, such as those from Pseudomonas stutzeri and Chromobacterium viscosum, have also been shown to be effective for the aza-Michael addition of amines to acrylate derivatives, highlighting the broad applicability of this biocatalytic approach. wur.nl The choice of enzyme can be crucial for optimizing the selectivity and yield of the desired product.

Lipase SourceMichael DonorMichael AcceptorSolventTemperatureYieldReference
Thermomyces lanuginosus (Lipozyme TL IM)AnilineMethyl AcrylateMethanol35°C80.3% academie-sciences.fr
Thermomyces lanuginosus (Lipozyme TL IM)4-ChloroanilineMethyl AcrylateMethanol35°C36.3% academie-sciences.fr
Thermomyces lanuginosus (Lipozyme TL IM)Acetylacetone (B45752)Thienyl nitroolefinDMSO/Water35°C75% unam.mx
Pseudomonas stutzeriVarious aminesVarious acrylatesNot SpecifiedNot SpecifiedHigh Selectivity wur.nl

Continuous Flow Synthesis Techniques for Enhanced Efficiency and Yield

The integration of biocatalysis with continuous flow technology offers significant advantages for the synthesis of β-amino acid esters, including enhanced efficiency, improved safety, and ease of scalability. flinders.edu.au The lipase-catalyzed Michael addition of aromatic amines to acrylates has been successfully translated from batch to continuous flow systems. mdpi.comresearchgate.net

In a typical setup for the synthesis of this compound, a solution of 3-bromoaniline in methanol and a separate solution of methyl acrylate in methanol would be continuously pumped through a packed-bed reactor containing immobilized lipase, such as Lipozyme TL IM. academie-sciences.fr The use of a microreactor provides superior heat and mass transfer compared to batch reactors, which can lead to significantly shorter reaction times and higher productivities.

Research has demonstrated that for the lipase-catalyzed addition of aniline to methyl acrylate, a continuous flow process can achieve a high yield in as little as 30 minutes of residence time. academie-sciences.fr This is a substantial improvement over batch reactions which may require several hours to reach completion. researchgate.net Key parameters that can be precisely controlled in a continuous flow setup include the flow rate (which determines the residence time), temperature, and the molar ratio of the reactants. For the synthesis of related β-amino esters, an optimal temperature of 35°C and a 1:4 molar ratio of aniline to methyl acrylate were found to maximize the yield of the mono-addition product while minimizing the formation of the double Michael addition by-product. academie-sciences.fr

Synthesis MethodReactantsCatalyst/ConditionsResidence TimeYieldReference
Continuous FlowAniline, Methyl AcrylateLipozyme TL IM, 35°C30 min80.3% academie-sciences.fr
BatchAniline, Methyl AcrylateLipozyme TL IM, 35°C24 h72.5% researchgate.net
Continuous FlowVarious β-keto esters, AminesAcid catalystVariableGood to Excellent researchgate.net

Chemo- and Regioselective Synthesis Paradigms

The synthesis of this compound via the aza-Michael addition of 3-bromoaniline to methyl acrylate is an excellent example of a chemo- and regioselective transformation.

Chemoselectivity refers to the selective reaction of one functional group in the presence of others. In this case, the desired reaction is the addition of the amine to the acrylate. A potential side reaction is the amidation of the ester group of methyl acrylate by the aniline. However, under the conditions typically employed for aza-Michael additions (e.g., mild acid catalysis or biocatalysis), the conjugate addition is the overwhelmingly favored pathway.

Regioselectivity concerns the specific location of bond formation. The Michael addition of a nucleophile to an α,β-unsaturated carbonyl compound can, in principle, occur at the β-carbon (1,4-addition) or at the carbonyl carbon (1,2-addition). For the reaction between an amine and an acrylate, 1,4-addition is electronically favored, leading to the formation of a β-amino ester. This ensures that the amino group adds to the carbon atom β to the ester group, resulting in the desired 3-amino-3-arylpropanoate structure. Theoretical and experimental studies confirm that for typical α,β-unsaturated esters, nucleophilic attack at the β-position is the dominant pathway. researchgate.net

Furthermore, controlling the stoichiometry and reaction conditions is crucial to prevent the formation of the bis-adduct, where a second molecule of methyl acrylate adds to the secondary amine product. As seen in the continuous flow synthesis, using a moderate excess of the acrylate can maximize the yield of the desired mono-adduct, while a large excess can favor the formation of the bis-adduct. academie-sciences.fr The use of specific catalysts and solvents, as discussed in the previous sections, provides a robust paradigm for ensuring the chemo- and regioselective synthesis of this compound.

Mechanistic Investigations of Reactions Involving Methyl 3 Amino 3 3 Bromophenyl Propanoate

Detailed Reaction Mechanisms for Key Transformations

The principal reactive sites of Methyl 3-amino-3-(3-bromophenyl)propanoate—the aryl bromide, the ester, and the potential for radical formation—allow for a variety of chemical transformations.

Nucleophilic Substitution Pathways at the Brominated Phenyl Moiety

The bromine atom on the phenyl ring is a key handle for carbon-carbon and carbon-heteroatom bond formation, primarily through transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a prime example of a nucleophilic substitution reaction at this position.

Mechanism of Buchwald-Hartwig Amination:

The catalytic cycle of the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a well-established pathway for the N-arylation of amino acid esters. researchgate.net While specific studies on this compound are not extensively detailed in the provided results, the general mechanism can be applied. The process typically involves the following key steps:

Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl bromide (this compound) to form a palladium(II) intermediate.

Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.

Reductive Elimination: The final step involves the formation of the new carbon-nitrogen bond and regeneration of the palladium(0) catalyst.

Mild reaction conditions, often employing specialized phosphine (B1218219) ligands like t-BuBrettPhos, are crucial to minimize side reactions such as racemization of the amino acid ester. researchgate.netnih.gov Mechanistic studies on related systems have shown that any erosion in enantiomeric excess is often due to the racemization of the starting amino acid ester rather than the arylated product. nih.gov

Ester Hydrolysis and Transesterification Mechanisms

The ester group of this compound is susceptible to hydrolysis and transesterification, typically under acidic or basic conditions.

Acid-Catalyzed Ester Hydrolysis:

The acid-catalyzed hydrolysis of an ester is a reversible process. youtube.com The forward reaction, hydrolysis, is favored by the presence of excess water. The mechanism proceeds as follows:

Protonation: The carbonyl oxygen of the ester is protonated by an acid catalyst (e.g., H₃O⁺), enhancing the electrophilicity of the carbonyl carbon. youtube.com

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon. youtube.com

Proton Transfer: A proton is transferred from the attacking water molecule to the methoxy (B1213986) group, converting it into a better leaving group (methanol).

Elimination: The tetrahedral intermediate collapses, expelling methanol (B129727) and forming a protonated carboxylic acid. youtube.com

Deprotonation: The protonated carboxylic acid is deprotonated by a water molecule to yield the final carboxylic acid product, 3-amino-3-(3-bromophenyl)propanoic acid, and regenerate the acid catalyst. youtube.com

Base-Catalyzed Ester Hydrolysis (Saponification):

Base-catalyzed hydrolysis is an irreversible process due to the final deprotonation step. youtube.com

Nucleophilic Addition: A hydroxide (B78521) ion (a strong nucleophile) attacks the carbonyl carbon of the ester. youtube.com

Elimination: The tetrahedral intermediate collapses, ejecting the methoxide (B1231860) ion as the leaving group.

Deprotonation: The methoxide ion is a strong base and deprotonates the newly formed carboxylic acid, yielding a carboxylate salt and methanol. This acid-base reaction drives the equilibrium towards the products. youtube.com

Enzymatic hydrolysis, for instance using lipases, can also be employed for the stereoselective hydrolysis of related β-amino esters, allowing for the kinetic resolution of racemic mixtures. mdpi.com

Radical Reactions and Their Mechanistic Intermediates

The carbon-bromine bond in this compound can undergo homolytic cleavage to generate an aryl radical. acs.orgnih.gov These highly reactive intermediates are valuable in forming new carbon-carbon and carbon-heteroatom bonds. acs.org

Generation of Aryl Radicals:

Aryl radicals can be generated from aryl halides through several methods, including:

Transition-Metal-Mediated Single-Electron Transfer (SET): This is a common strategy to produce aryl radicals. acs.org

Photoredox Catalysis: Visible light photocatalysts can be used to generate aryl radicals from aryl bromides under mild conditions. nih.gov

Electron-Catalyzed Reactions: Reagents like Rongalite can act as precursors to super electron donors, initiating radical chain reactions via a single-electron transfer (SET) process. acs.org

Reactions of the Aryl Radical:

Once formed, the 3-(methoxycarbonylmethylamino)phenyl radical can participate in various reactions, such as:

Homolytic Aromatic Substitution (HAS): The radical can attack another aromatic ring to form a biaryl compound. acs.org

SRN1 Reactions: This is a radical-nucleophilic substitution mechanism.

Addition to Multiple Bonds: The radical can add to alkenes or other unsaturated systems. libretexts.org

The reactivity order for radical formation from organic halides is generally I > Br > Cl. uchicago.edu The specific reaction pathway and product distribution will depend on the reaction conditions and the other reagents present.

Role of Tautomerism and Conformational Preferences in Reactivity

While not as prominent as in β-keto esters, tautomerism and conformational preferences can still influence the reactivity of this compound.

The presence of an amino group and an ester functionality allows for the theoretical possibility of amino-imino and keto-enol tautomerism. However, for simple esters and amines, the equilibrium strongly favors the amino and keto forms, respectively. quora.comnih.gov Keto-enol tautomerism is more significant in compounds with a β-dicarbonyl moiety, where the enol form can be stabilized by intramolecular hydrogen bonding. masterorganicchemistry.com While esters do exhibit tautomerism, the percentage of the enol form is typically very low. quora.com

The conformational flexibility of the propanoate chain can influence the molecule's reactivity. The relative orientation of the amino group, the ester, and the phenyl ring can affect the accessibility of the reactive sites. For instance, in reactions involving the amino group, its steric hindrance and the potential for intramolecular hydrogen bonding with the ester carbonyl could be influenced by the molecule's conformation. The study of the conformational analysis of related molecules like 1,3-dioxanes highlights the importance of stereochemical considerations in determining reactivity. acs.org In the context of asymmetric synthesis, controlling the conformation of the substrate is often key to achieving high stereoselectivity. beilstein-journals.org

Catalytic Reaction Mechanisms and Active Species Identification

Catalysis is central to many of the transformations involving this compound, particularly for reactions at the aryl bromide and the stereoselective modification of the molecule.

Palladium-Catalyzed Cross-Coupling:

As discussed in section 3.1.1, palladium catalysts are pivotal for nucleophilic substitution reactions on the aryl bromide. The active catalytic species is typically a Pd(0) complex, which is regenerated at the end of the catalytic cycle. The choice of ligand coordinated to the palladium center is critical in tuning the catalyst's reactivity and stability. For example, bulky, electron-rich phosphine ligands are often used in Buchwald-Hartwig aminations to promote the oxidative addition and reductive elimination steps. researchgate.net

Copper-Catalyzed Alkynylation:

In the context of creating new carbon-carbon bonds, chiral copper(I) complexes have been shown to catalyze the asymmetric addition of terminal alkynes to α-imino esters. nih.gov This reaction provides a route to optically active α-amino acid derivatives. The proposed mechanism involves the formation of a copper acetylide, which then adds to the imine. The chiral ligand on the copper center directs the stereochemical outcome of the addition.

N-Heterocyclic Carbene (NHC) Catalysis:

N-Heterocyclic carbenes (NHCs) are a versatile class of organocatalysts. They have been used to catalyze cycloaddition reactions, for instance, between β-cyano-substituted α,β-unsaturated aldehydes and aminopyrazoles, to generate chiral nitriles. acs.org While not directly applied to this compound in the provided information, NHCs could potentially catalyze reactions involving the functional groups of this molecule.

Enzymatic Catalysis:

Enzymes, such as lipases, are highly specific catalysts that can be used for the kinetic resolution of racemic mixtures of amino esters. mdpi.com In the lipase-catalyzed hydrolysis of a racemic β-amino ester, one enantiomer is preferentially hydrolyzed to the corresponding carboxylic acid, leaving the other enantiomer as the unreacted ester. This allows for the separation of the two enantiomers with high enantiomeric excess. mdpi.com

Stereochemical Aspects and Asymmetric Synthesis

Chiral Nature and Stereogenic Centers of Methyl 3-amino-3-(3-bromophenyl)propanoate.uni.lunih.gov

This compound is a chiral molecule due to the presence of a stereogenic center. The chirality arises from the carbon atom at the C3 position of the propanoate backbone. This specific carbon is bonded to four distinct substituent groups:

A hydrogen atom (-H)

An amino group (-NH₂)

A 3-bromophenyl group (-C₆H₄Br)

A carboxymethyl group (-CH₂COOCH₃)

The presence of this single chiral center means that the compound can exist as a pair of enantiomers, designated as (R)-Methyl 3-amino-3-(3-bromophenyl)propanoate and (S)-Methyl 3-amino-3-(3-bromophenyl)propanoate. These enantiomers are non-superimposable mirror images of each other and will rotate plane-polarized light in opposite directions. The synthesis of this compound without chiral control typically results in a racemic mixture, which is an equal mixture of both enantiomers.

Enantioselective Synthesis Strategies

The production of single enantiomers of β-amino esters like this compound is crucial for various applications, necessitating specialized asymmetric synthesis methods.

Asymmetric catalysis offers a direct and efficient route to enantiomerically enriched compounds from prochiral precursors.

Asymmetric Michael Addition: This is a prominent strategy for forming the chiral carbon-nitrogen bond. mdpi.com The synthesis would typically involve the conjugate addition of an ammonia (B1221849) equivalent or a protected amine to a prochiral Michael acceptor, such as methyl 3-(3-bromophenyl)propenoate. The reaction is mediated by a chiral catalyst, which can be a metal complex or a small organic molecule (organocatalyst), that orchestrates the approach of the nucleophile to the electrophile, favoring the formation of one enantiomer over the other. mdpi.comacs.orgscispace.com Bifunctional catalysts, such as those based on thiourea (B124793) or squaramide, are often effective as they can activate both the nucleophile and the electrophile simultaneously through hydrogen bonding. mdpi.com

Asymmetric Hydroamination: This method involves the direct addition of an N-H bond across a carbon-carbon double or triple bond. For a compound like this compound, a potential pathway is the rhodium- or copper-catalyzed hydroamination of an appropriately substituted allene (B1206475) or alkene. mit.edursc.orgnih.gov The use of chiral ligands, such as Josiphos, in conjunction with the metal catalyst can induce high levels of enantioselectivity, providing a direct route to the chiral amine product. rsc.org

Chiral auxiliary-based synthesis is a reliable, albeit often multi-step, method for controlling stereochemistry. In this approach, a prochiral substrate is covalently bonded to a single-enantiomer chiral molecule, the "auxiliary." The auxiliary then directs the stereochemical outcome of a subsequent bond-forming reaction.

For the synthesis of this compound, a chiral auxiliary, such as a derivative of phenylglycinol or a camphor-based structure, could be attached to the nitrogen atom of a precursor imine. psu.edu The subsequent reduction of the C=N double bond would be sterically guided by the auxiliary, leading to the formation of one diastereomer in excess. After the new stereocenter is set, the chiral auxiliary is cleaved to yield the enantiomerically enriched target molecule. While effective, this method requires additional steps for attaching and removing the auxiliary. psu.edu

The extensive chiral pool of naturally occurring L-amino acids provides a valuable source of chirality for asymmetric synthesis. elsevierpure.comnih.gov A common strategy to synthesize β-amino acids from α-amino acids is the Arndt-Eistert homologation. This process involves converting the carboxylic acid of a protected α-amino acid (like N-protected 3-bromophenylglycine) into an acid chloride, followed by reaction with diazomethane (B1218177) to form a diazoketone. A subsequent silver-catalyzed Wolff rearrangement in the presence of methanol (B129727) would lead to the chain-extended β-amino ester with retention of configuration. This method leverages the inherent chirality of the starting material to produce the desired enantiomer of the target compound.

Chiral Resolution Techniques and Optical Purity Assessment

When an enantioselective synthesis is not employed, a racemic mixture is produced. Chiral resolution is the process of separating this mixture into its constituent enantiomers.

Classical chemical resolution via the formation of diastereomeric salts is a widely used industrial method for separating enantiomers. wikipedia.orgnih.gov This technique takes advantage of the fact that diastereomers have different physical properties, including solubility. rsc.org

The process for resolving racemic this compound (or its hydrolyzed acid form) involves these steps:

Salt Formation: The racemic amine is reacted with a single enantiomer of a chiral acid (a resolving agent) in a suitable solvent. This reaction forms a pair of diastereomeric salts.

Selective Crystallization: Due to their different solubilities, one of the diastereomeric salts will preferentially crystallize out of the solution under controlled conditions. unchainedlabs.com The solid salt is then separated by filtration.

Liberation of Enantiomer: The isolated diastereomeric salt is treated with a base (e.g., sodium hydroxide) to break the ionic bond and liberate the free, enantiomerically enriched amine. The chiral resolving agent can often be recovered and reused. gavinpublishers.com

The choice of resolving agent and solvent system is critical and often determined through screening. unchainedlabs.com

Table 1: Potential Chiral Resolving Agents for Amines

Resolving Agent Class Specific Examples
Chiral Carboxylic Acids (R,R)-Tartaric Acid, (S,S)-Tartaric Acid, (S)-Mandelic Acid
Chiral Sulfonic Acids (1S)-(+)-10-Camphorsulfonic acid
N-protected Amino Acids N-Acetyl-L-phenylalanine

This table presents common resolving agents used for the resolution of racemic amines based on established chemical principles. wikipedia.orgunchainedlabs.com

Chromatographic Enantio-separation Methods, including High-Performance Liquid Chromatography (HPLC)

The separation of enantiomers of β-amino acid esters like this compound is effectively achieved using chiral High-Performance Liquid Chromatography (HPLC). Polysaccharide-based chiral stationary phases (CSPs) have demonstrated broad applicability for the resolution of a wide range of chiral compounds, including β-amino acids and their derivatives.

While specific HPLC methods for the direct enantioseparation of this compound are not extensively detailed in publicly available literature, established methods for structurally similar compounds provide a strong basis for developing a successful separation protocol. Research has shown that CSPs such as amylose (B160209) and cellulose (B213188) derivatives, particularly those with phenylcarbamate selectors, are highly effective. For instance, columns like Chiralpak® AD-H and Chiralcel® OD-H are frequently employed for the resolution of α- and β-amino acid esters. yakhak.orgnih.gov

A validated chiral HPLC method for the closely related compound, β-amino-β-(4-bromophenyl)propionic acid, utilized a (R,R)-Whelk-O1 column, a Pirkle-type or donor-acceptor CSP. tsijournals.com This method achieved baseline separation of the enantiomers, demonstrating the efficacy of this type of CSP for aryl-substituted β-amino acids. The chromatographic conditions for this separation are detailed in Table 1, offering a robust starting point for the optimization of a method for this compound.

For the analysis of this compound, derivatization of the primary amine with a chromophoric or fluorophoric group, such as a nitrobenzoxadiazole (NBD) moiety, can enhance detection sensitivity and may improve chiral recognition on the CSP. yakhak.org Such derivatization is typically performed under mild conditions to prevent racemization. yakhak.org

Table 1: HPLC Conditions for the Enantioseparation of a Structurally Similar Compound, β-amino-β-(4-bromophenyl)propionic acid tsijournals.com

ParameterCondition
Chiral Stationary Phase (R,R)-Whelk-O1
Mobile Phase n-hexane:ethanol (B145695):trifluoroacetic acid:isopropyl amine (95:5:0.1:0.025, v/v/v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 225 nm
Injection Volume 10 µL
Retention Time (R-enantiomer) ~18.0 min
Retention Time (S-enantiomer) ~22.5 min
Resolution (Rs) > 2.5

It is anticipated that similar conditions, with potential adjustments to the mobile phase composition (e.g., the ratio of hexane (B92381) to alcohol modifier), would be effective for the enantiomeric resolution of this compound on a Pirkle-type or a polysaccharide-based CSP.

Retention of Stereochemical Integrity in Transformations

The utility of an enantiomerically pure chiral building block is contingent upon the retention of its stereochemical configuration throughout subsequent synthetic steps. The stereocenter in β-amino esters, located at the α-position to the amino group and β-position to the ester, is generally considered to be configurationally stable under many standard reaction conditions. However, the potential for epimerization, particularly under basic or harsh thermal conditions, must be carefully considered.

Epimerization in amino acid derivatives often proceeds through the abstraction of the α-proton, leading to the formation of a planar enolate or equivalent species, which can then be protonated from either face, resulting in racemization. nih.gov For this compound, the proton at the C3 position is the one of concern.

Common transformations for this molecule would include N-acylation or N-alkylation of the amino group, and hydrolysis or amidation of the methyl ester.

N-acylation and Peptide Coupling: The formation of an amide bond at the amino group is a frequent transformation. Standard peptide coupling reagents such as PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are generally known to proceed with a high degree of stereochemical preservation. researchgate.net The reaction conditions are typically mild, minimizing the risk of epimerization at the C3 position.

Ester Manipulation: Hydrolysis of the methyl ester to the corresponding carboxylic acid is often carried out under basic conditions (e.g., using lithium hydroxide (B78521) in a mixture of water and a polar organic solvent). While the C3 proton is not directly adjacent to the ester carbonyl, the potential for base-mediated epimerization should be evaluated, although it is generally less of a concern than for α-amino esters. Acid-catalyzed hydrolysis provides an alternative under which the stereocenter is typically stable.

Advanced Spectroscopic Characterization Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom, allowing for the mapping of the carbon skeleton and the arrangement of protons.

¹H and ¹³C NMR Spectral Analysis and Chemical Shift Assignment

¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are fundamental techniques for the structural elucidation of "Methyl 3-amino-3-(3-bromophenyl)propanoate".

The ¹H NMR spectrum would provide information on the number of different types of protons, their electronic environments, and their proximity to neighboring protons through spin-spin coupling. The chemical shifts (δ) of the aromatic protons on the 3-bromophenyl ring would appear in the downfield region (typically δ 7.0-8.0 ppm). The methine proton (CH-N), the methylene (B1212753) protons (CH₂), and the methyl protons (OCH₃) would each have distinct signals. The integration of these signals would correspond to the number of protons in each group.

The ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule. The carbonyl carbon of the ester group would be expected at the most downfield position (around 170 ppm). The carbons of the aromatic ring would appear between approximately 120 and 145 ppm, with the carbon attached to the bromine atom showing a characteristic chemical shift. The methoxy (B1213986) carbon, the methine carbon, and the methylene carbon would also have distinct resonances.

As of the latest available information, specific experimental ¹H and ¹³C NMR data for "this compound" are not publicly available in the reviewed scientific literature or databases.

Table 1: Hypothetical ¹H NMR Data for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (Hz)
Aromatic-H 7.0 - 7.5 Multiplet -
CH-NH₂ 4.2 - 4.5 Triplet -
CH₂ 2.7 - 2.9 Doublet of doublets -
OCH₃ ~3.7 Singlet -
NH₂ Broad singlet - -

Note: This table is predictive and not based on experimental data.

Table 2: Hypothetical ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (ppm)
C=O ~172
Aromatic C-Br ~122
Aromatic C 125 - 143
CH-NH₂ ~55
OCH₃ ~52
CH₂ ~40

Note: This table is predictive and not based on experimental data.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals, advanced 2D NMR experiments are employed.

COSY (Correlation Spectroscopy) : This experiment would establish correlations between protons that are coupled to each other, typically on adjacent carbon atoms. For instance, it would show a cross-peak between the methine proton (CH-N) and the adjacent methylene protons (CH₂).

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates directly bonded carbon and proton atoms. It would be used to definitively assign which protons are attached to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for piecing together the entire molecular structure, for example, by showing a correlation from the methyl protons (OCH₃) to the carbonyl carbon (C=O).

Detailed experimental data from 2D NMR studies for "this compound" are not available in the public domain.

Mass Spectrometry for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) Applications

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the molecular mass, which allows for the determination of the elemental composition of a molecule. For "this compound" (C₁₀H₁₂BrNO₂), the expected monoisotopic mass can be calculated with high accuracy.

While experimental HRMS data is not available, predicted data for the protonated molecule [M+H]⁺ of the hydrochloride salt of "this compound" suggests a mass-to-charge ratio of 258.01241. chemicalbook.com

Table 3: Predicted HRMS Data for this compound

Adduct Predicted m/z
[M+H]⁺ 258.01241
[M+Na]⁺ 279.99435

Source: PubChem CID 45792194 chemicalbook.com

Infrared (IR) Spectroscopy for Functional Group Identification and Hydrogen Bonding Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The vibrational frequencies of different bonds are characteristic of the functional groups.

For "this compound", the IR spectrum would be expected to show characteristic absorption bands for:

The N-H stretching of the primary amine (around 3300-3500 cm⁻¹). The presence of two bands in this region would be indicative of a primary amine.

The C=O stretching of the ester group (typically around 1735-1750 cm⁻¹).

The C-O stretching of the ester (around 1000-1300 cm⁻¹).

The C-H stretching of the aromatic and aliphatic parts of the molecule.

The C-Br stretching vibration, which would appear in the fingerprint region at lower wavenumbers.

Hydrogen bonding involving the amino group could lead to broadening of the N-H stretching bands.

Specific experimental IR spectra for "this compound" are not found in the surveyed literature.

X-ray Crystallography for Solid-State Structural Determination

To date, there are no published X-ray crystal structures for "this compound" in the Cambridge Structural Database (CSD) or other publicly accessible databases.

Table 4: Summary of Spectroscopic Characterization

Technique Information Obtained Data Availability
¹H NMR Proton environment and connectivity Not Available
¹³C NMR Carbon skeleton structure Not Available
2D NMR (COSY, HSQC, HMBC) Unambiguous signal assignment Not Available
HRMS Elemental composition and molecular weight Predicted data available chemicalbook.com
IR Spectroscopy Functional groups and hydrogen bonding Not Available

Single-Crystal X-ray Diffraction Methodologies

The determination of the molecular structure of this compound would begin with the growth of a high-quality single crystal. This crystal, typically with dimensions greater than 0.1 mm in all directions, would then be mounted on a goniometer and placed in a focused beam of monochromatic X-rays.

As the crystal is rotated, the X-rays would diffract off the planes of the crystal lattice, producing a unique diffraction pattern of reflections. The intensities and positions of these reflections would be meticulously recorded by a detector. This raw data would then be processed to account for experimental factors, and the resulting dataset would be used to solve the crystal structure. Structure solution is typically achieved using direct methods or Patterson methods, followed by refinement using full-matrix least-squares on F². This refinement process adjusts the atomic positions, displacement parameters, and other structural variables to achieve the best possible fit between the calculated and observed diffraction data.

Analysis of Bond Lengths, Bond Angles, and Torsional Parameters

A successful single-crystal X-ray diffraction experiment would provide a wealth of information regarding the intramolecular geometry of this compound. This includes the precise measurement of all bond lengths and bond angles within the molecule.

For instance, one could definitively determine the lengths of the carbon-carbon bonds within the phenyl ring, the carbon-bromine bond, the various bonds of the propanoate chain, and the carbon-nitrogen bond of the amino group. Similarly, the bond angles around each atom would be accurately measured, revealing the local geometry, such as the tetrahedral arrangement around the chiral carbon and the trigonal planar geometry of the ester group.

Torsional parameters, or dihedral angles, describe the conformation of the molecule by defining the rotational relationship between different parts of the molecule. Key torsional angles in this compound would include those describing the orientation of the bromophenyl group relative to the propanoate chain and the conformation of the ethyl ester group. This data is critical for understanding the molecule's three-dimensional shape and potential steric interactions.

Without experimental data, we can only refer to generalized values for similar functional groups. The table below illustrates the type of data that would be generated from a crystallographic study.

Interactive Data Table: Illustrative Bond Length and Angle Data

Bond/AngleAtom 1Atom 2Atom 3Expected Value (Å or °)
Bond Length CBr~1.90
Bond Length C(sp2)C(sp2)~1.39 (in phenyl ring)
Bond Length C=O~1.21
Bond Length C-N~1.47
Bond Angle CCC~120 (in phenyl ring)
Bond Angle OCO~123 (in ester)
Bond Angle HNH~107

Note: The values in this table are illustrative and based on typical bond lengths and angles for these types of bonds and are not the experimentally determined values for this compound.

Hydrogen-Bonding Networks and Crystal Packing

Hydrogen bonds are crucial non-covalent interactions that significantly influence the way molecules arrange themselves in the solid state, a phenomenon known as crystal packing. In this compound, the primary hydrogen bond donor is the amino group (-NH₂), and potential acceptors include the carbonyl oxygen of the ester group and potentially the bromine atom.

A single-crystal X-ray diffraction study would reveal the precise geometry of these hydrogen bonds, including the donor-acceptor distances and the angles involved. This information would allow for a detailed analysis of the supramolecular architecture. It would be possible to identify whether the molecules form dimers, chains, sheets, or more complex three-dimensional networks through hydrogen bonding. Understanding the crystal packing is essential for comprehending the physical properties of the solid material, such as its melting point, solubility, and stability.

The table below provides an example of how hydrogen bond data would be presented.

Interactive Data Table: Illustrative Hydrogen Bond Parameters

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)D-H···A (°)
N-H···O=C~0.86~2.0-2.2~2.8-3.0~150-170
N-H···Br-C~0.86>2.5>3.3Variable

Note: This table contains hypothetical data to illustrate the parameters that would be determined from an experimental study. These are not the measured values for this compound.

Derivatization and Functionalization Strategies

Modification of the Amino Group

The primary amino group is a key locus for introducing structural diversity and modulating the molecule's physicochemical properties.

To prevent undesired reactions at the nitrogen atom during subsequent synthetic transformations, the amino group is often temporarily masked with a protecting group. libretexts.orgspringernature.com The choice of protecting group is critical and depends on its stability to various reaction conditions and the ease of its removal. researchgate.net

tert-Butoxycarbonyl (Boc) Protection: The Boc group is one of the most common amine protecting groups due to its stability under basic and nucleophilic conditions. total-synthesis.comorganic-chemistry.org It is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.orgwikipedia.orgfishersci.co.uk The removal of the Boc group is achieved under acidic conditions, commonly with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which generates a stable tert-butyl cation. total-synthesis.comwikipedia.orgfishersci.co.uk

Sulfonyl Protection: Sulfonyl groups, such as tosyl (Ts), methanesulfonyl (Ms), and nitrobenzenesulfonyl (Ns), are also effective for amine protection. chem-station.comyoutube.com They render the nitrogen atom significantly less nucleophilic and basic. chem-station.com These groups are generally stable to acidic and basic conditions. chem-station.com Deprotection can be more challenging than for the Boc group and often requires specific reductive conditions. chem-station.comyoutube.com For instance, the 2-nitrobenzenesulfonyl (o-NBS) group can be cleaved using β-mercaptoethanol and a base. google.com

Protecting GroupIntroduction ReagentDeprotection ConditionsKey Features
Boc Di-tert-butyl dicarbonate (Boc₂O)Acidic (e.g., TFA, HCl) wikipedia.orgfishersci.co.ukStable to base, hydrogenation; Acid-labile total-synthesis.com
Sulfonyl (e.g., Ts, Ns) Sulfonyl chlorides (e.g., TsCl, NsCl) youtube.comReductive cleavage, specific nucleophiles chem-station.comgoogle.comVery stable; Reduces amine nucleophilicity chem-station.com

N-Alkylation: The introduction of alkyl groups onto the nitrogen atom can be achieved through various methods. While direct alkylation with alkyl halides can be difficult to control, reductive amination offers a more selective approach. A more broadly applied method involves the N-alkylation of a protected amine, such as a sulfonamide, followed by deprotection. For example, N-acyl or N-carbamoyl protected amino acids can be methylated using sodium hydride and methyl iodide. monash.edu

N-Acylation: The formation of an amide bond via N-acylation is a common and straightforward transformation. This is typically accomplished by reacting the amine with an acylating agent like an acid chloride or an acid anhydride in the presence of a base. This reaction effectively converts the basic amino group into a neutral amide functionality, which can be a key step in the synthesis of more complex molecules.

Transformations at the Ester Moiety

The methyl ester group serves as another versatile handle for synthetic modifications.

Reduction to Alcohol: The ester can be reduced to the corresponding primary alcohol, 3-amino-3-(3-bromophenyl)propan-1-ol. This transformation is typically carried out using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). The resulting amino alcohol is a valuable intermediate for further functionalization.

Amide Formation: The ester can be converted into an amide by reaction with a primary or secondary amine, a process known as aminolysis. While this can sometimes be achieved by direct heating of the ester with the amine, the reaction is often facilitated by activating the carboxylic acid (after hydrolysis of the ester) with a coupling agent. organic-chemistry.org Modern methods allow for direct amidation of unprotected amino acids using specific Lewis acid catalysts. nih.gov

TransformationReagent(s)Product Functional Group
Reduction Lithium Aluminum Hydride (LiAlH₄)Primary Alcohol
Amide Formation Amine (R¹R²NH)Amide

Cross-Coupling Reactions at the Bromophenyl Group

The bromine atom on the aromatic ring is a key feature, enabling the formation of new carbon-carbon bonds through palladium- or copper-catalyzed cross-coupling reactions. These reactions are fundamental tools for constructing complex aryl and biaryl structures.

The Suzuki-Miyaura coupling is a highly versatile palladium-catalyzed reaction that couples an organohalide with an organoboron compound, such as a boronic acid or boronic ester. libretexts.org This reaction is widely used to form C(sp²)-C(sp²) bonds, allowing for the synthesis of biaryl compounds. libretexts.org For Methyl 3-amino-3-(3-bromophenyl)propanoate, the 3-bromophenyl moiety can be coupled with a variety of aryl or vinyl boronic acids under basic conditions with a palladium catalyst. libretexts.org This reaction tolerates a wide range of functional groups and is a powerful method for elaborating the aromatic core of the molecule. nih.gov

General Suzuki-Miyaura Reaction Scheme:

R¹-Br + R²-B(OH)₂ --(Pd catalyst, Base)--> R¹-R²

The Ullmann coupling is a classic copper-catalyzed reaction used to form symmetrical or unsymmetrical biaryl compounds from aryl halides. organic-chemistry.orgwikipedia.org Traditionally, this reaction requires harsh conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.orgwikipedia.org However, modern protocols have been developed that use soluble copper catalysts and ligands, allowing the reaction to proceed under milder conditions. wikipedia.orgmdpi.com This method provides an alternative to the Suzuki-Miyaura coupling for the formation of biaryl linkages at the 3-position of the phenyl ring.

Other Metal-Catalyzed Cross-Couplings (e.g., C-H Activation)

The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful tool in organic synthesis, offering a more atom-economical and efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. While specific examples for this compound are scarce, the principles of C-H activation can be applied to this molecule.

Transition metal catalysts, particularly those based on palladium and rhodium, are at the forefront of C-H activation research. The amino group in this compound could potentially act as a directing group, guiding the metal catalyst to activate specific C-H bonds on the phenyl ring, likely at the ortho positions to the amino-bearing carbon. This would allow for the introduction of various substituents.

Potential C-H Activation Reactions:

Catalyst SystemPotential TransformationExpected Product Class
Palladium(II) acetate (B1210297) with a suitable ligandC-H arylation with aryl halidesDi- or tri-substituted phenylpropanoates
Rhodium(III) complexesC-H olefination with alkenesAlkenyl-substituted phenylpropanoates
Copper or Iron catalystsC-H amination or etherificationAmino- or alkoxy-substituted phenylpropanoates

These reactions would yield a diverse library of derivatives, allowing for the exploration of the chemical space around the core structure. The bromine atom could also participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, further expanding the range of accessible derivatives.

Synthesis of Analogs and Derivatives for Structure-Reactivity Relationship Studies

The systematic synthesis of analogs of a lead compound is a cornerstone of medicinal chemistry and materials science. By modifying specific parts of the molecule and observing the effect on its biological activity or physical properties, researchers can develop a structure-reactivity relationship (SAR). For this compound, several key positions can be targeted for modification to establish an SAR.

Key Modification Sites for SAR Studies:

Phenyl Ring Substitution: The bromine atom at the 3-position can be replaced with a wide variety of other functional groups using cross-coupling chemistry. This would allow for the investigation of the influence of electronic and steric effects of the substituent on the molecule's activity.

Amino Group Derivatization: The primary amine can be acylated, alkylated, or converted into other nitrogen-containing functional groups. These modifications would probe the importance of the amine's hydrogen-bonding capacity and basicity.

Ester Modification: The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to various amides or other esters. This would explore the role of this part of the molecule in potential interactions with biological targets.

A hypothetical SAR study could involve synthesizing a series of analogs where the 3-bromo substituent is replaced by other halogens (F, Cl, I), small alkyl groups (methyl, ethyl), or electron-donating/withdrawing groups (methoxy, nitro). These compounds would then be evaluated in a relevant biological assay to determine how these changes affect their potency and selectivity.

Hypothetical Analog Synthesis and SAR Data:

AnalogModificationRationalePredicted Activity Trend
1a 3-Chloro substitutionInvestigate effect of halogen size and electronegativityPotentially similar or slightly lower activity than the bromo analog
1b 3-Methyl substitutionExplore impact of a small, electron-donating groupMay increase or decrease activity depending on the target
1c N-Acetyl derivativeAssess the role of the free amino groupLikely to decrease activity if the amine is crucial for binding
1d Carboxylic acid derivativeIntroduce a negative charge and hydrogen bond donor/acceptorCould significantly alter activity and solubility

By systematically synthesizing and testing such analogs, a detailed understanding of the structure-reactivity landscape can be constructed, guiding the design of more potent and selective compounds.

Role and Applications in Advanced Organic Synthesis Research

Building Block in Complex Molecular Architectures

The inherent functionalities of Methyl 3-amino-3-(3-bromophenyl)propanoate, namely the amino group, the ester, and the aryl bromide, make it a versatile precursor for a variety of complex molecules. The β-amino acid scaffold is a key structural motif in many biologically active compounds.

β-Amino acids and their derivatives are crucial components in the development of peptidomimetics—molecules that mimic the structure and function of peptides. nih.gov The incorporation of β-amino acids can enhance the metabolic stability of peptides, a desirable trait for therapeutic applications. nih.gov The synthesis of enantiopure N-Boc-β³-amino acid methyl esters, which are structurally related to this compound, has been demonstrated as a safer alternative to traditional methods like the Arndt–Eistert homologation. ingentaconnect.com Polypeptides synthesized from β-amino acid derivatives can adopt stable secondary structures, making them valuable in protein and nucleic acid research. google.com

The general structure of this compound allows for its use in the synthesis of a variety of polypeptide compounds. These synthetic peptides have shown potential inhibitory activity against histone deacetylase (HDAC), suggesting their possible application in the treatment of various diseases, including diabetes, inflammatory conditions, and cancer. google.com

Table 1: Examples of Structurally Related β-Amino Acid Methyl Esters

Compound NameCAS NumberMolecular FormulaNotes
Methyl (3R)-3-amino-3-(3-bromophenyl)propanoate845958-74-9C₁₀H₁₂BrNO₂The specific enantiomer of the title compound.
(S)-Methyl 3-amino-3-(3-bromophenyl)propanoate hydrochloride1391379-45-5C₁₀H₁₃BrClNO₂The hydrochloride salt of the (S)-enantiomer. bldpharm.com
Methyl 3-amino-3-(3-bromo-4-methoxyphenyl)propanoate hydrochloride2344686-07-1C₁₁H₁₅BrClNO₃A derivative with an additional methoxy (B1213986) group on the phenyl ring. ijpsjournal.com
Methyl (S)-3-amino-3-(4-fluorophenyl)propanoate hydrochloride1246174-74-2C₁₀H₁₃ClFNO₂A derivative with a fluoro substituent instead of bromo. biosynth.com
(S)-Methyl 3-amino-3-(4-chlorophenyl)propanoate283159-95-5C₁₀H₁₂ClNO₂A derivative with a chloro substituent instead of bromo. sigmaaldrich.com

β-Amino esters are valuable precursors for the synthesis of a wide array of nitrogen-containing heterocyclic compounds, which are prevalent in natural products and pharmaceuticals. rsc.orgnih.govnih.gov

β-Lactams: The Staudinger synthesis, a [2+2] cycloaddition of a ketene (B1206846) and an imine, is a well-established method for forming the β-lactam ring, the core structure of penicillin and related antibiotics. illinois.eduorganic-chemistry.org Isothiourea-catalyzed asymmetric synthesis can produce stereodefined 3,4-diaryl-anti-β-lactams from arylacetic acids and N-sulfonylaldimines. acs.org Furthermore, rhodium-catalyzed intramolecular C-H insertion reactions of α-diazoacetamides provide another route to cis-β-lactams. nih.gov These catalytic methods offer pathways to chiral β-lactams, which are crucial for developing new therapeutic agents. illinois.eduresearchgate.net

Dihydropyridinones and Pyridinones: Rhodium-catalyzed reactions of β-amino esters can lead to the formation of dihydropyridinones. Additionally, the reaction of β-enamino esters with acetylacetone (B45752) can yield pyridinone derivatives. nih.gov

Quinolines: The quinoline (B57606) scaffold is found in numerous bioactive compounds. ijpsjournal.comacs.orgnih.govresearchgate.net While direct synthesis of quinolines from this compound is not explicitly detailed in the reviewed literature, related β-aminovinyl esters serve as key synthons for quinoline frameworks. rsc.org

Other Heterocycles: β-Enamino esters, derived from β-amino esters, are versatile intermediates for synthesizing various nitrogen-containing heterocycles such as pyrazolones and pyrrolidinones. nih.gov Norbornene-derived β-amino acids can be transformed into novel functionalized azaheterocycles through ring-opening and ring-closing metathesis reactions. researchgate.net

Intermediate in the Synthesis of Potential Bioactive Molecules

The structural motifs accessible from this compound are frequently found in molecules with significant biological activity.

The synthesis of dihydropyrimidinone derivatives, which can be achieved through multicomponent reactions involving compounds structurally similar to β-amino esters, has yielded molecules with anti-inflammatory, antibacterial, and antifungal properties. nih.govbanglajol.info The Biginelli reaction, a one-pot cyclocondensation, is a common method for producing these heterocycles. ingentaconnect.com

Furthermore, the thieno[3,2-b]pyridine (B153574) core, which can be synthesized and functionalized using methods applicable to aryl bromides like this compound, has been investigated for its antitumor potential. For instance, novel methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates have been synthesized via Suzuki-Miyaura cross-coupling reactions and evaluated against triple-negative breast cancer cell lines. nih.gov

Rhodium-catalyzed C-H activation has been used to synthesize 1-aminoindane derivatives, which are known to have potential neuroprotective, anti-inflammatory, and antiviral activities. researchgate.net Similarly, rhodium-catalyzed enantioselective synthesis has been employed to create β-amino alcohols, which are important synthetic intermediates. nih.govzendy.io

Green Chemistry Principles in Synthetic Applications

The principles of green chemistry, which aim to reduce waste and energy consumption, are increasingly being applied to the synthesis of complex organic molecules.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating. chemrxiv.org This technique has been successfully employed in the solvent-free, one-pot synthesis of dihydropyrimidinone derivatives, demonstrating its efficiency and environmental benefits. nih.govingentaconnect.combanglajol.infotandfonline.com

Catalysis: The use of catalysts is a cornerstone of green chemistry as it allows for reactions to proceed under milder conditions and with greater selectivity.

Nanocatalysts: Nanocatalyzed protocols are being developed for the synthesis of quinolines, offering an efficient and recyclable catalytic system. acs.orgnih.gov

Green Catalysts: Various green catalysts, such as p-toluenesulfonic acid and para-sulfonic acid calix acs.orgarene, have been used in the synthesis of quinoline analogs, often in environmentally friendly solvents like ethanol (B145695) and water. researchgate.net Formic acid has also been explored as a renewable and biodegradable catalyst for quinoline synthesis. ijpsjournal.com

Organocatalysis: Isothiourea has been used as an organocatalyst in the asymmetric synthesis of β-lactams. acs.org

These green chemistry approaches offer more sustainable routes for the synthesis of the diverse molecular architectures derivable from this compound and related compounds.

Q & A

Q. What are the standard synthetic routes for Methyl 3-amino-3-(3-bromophenyl)propanoate, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via a Rodionov reaction , where an aldehyde precursor undergoes condensation with malonic ester derivatives, followed by esterification. Reaction conditions (temperature, solvent, catalyst) critically impact stereochemical outcomes and yield. For example, optimal yields (>70%) are achieved using anhydrous methanol and catalytic HCl under reflux . Purification via recrystallization or column chromatography is recommended to isolate the enantiomerically pure product .

Q. What analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Confirm the presence of the bromophenyl group (δ 7.2–7.5 ppm for aromatic protons) and ester carbonyl (δ 3.7 ppm for methyl ester).
  • Mass Spectrometry : Validate molecular weight (theoretical MW: 272.1 g/mol) via ESI-MS.
  • Chiral HPLC : Essential for resolving enantiomers, as the amino group introduces stereochemical complexity .

Q. How does the bromine substituent influence reactivity in common organic reactions?

Methodological Answer: The 3-bromo group facilitates electrophilic aromatic substitution (e.g., Suzuki coupling) and acts as a leaving group in nucleophilic substitutions. For example, palladium-catalyzed cross-coupling with arylboronic acids replaces bromine with aryl groups, enabling diversification of the phenyl ring .

Advanced Research Questions

Q. How can enantioselective synthesis be optimized for this compound?

Methodological Answer: Enantioselectivity is achieved using chiral auxiliaries or asymmetric catalysis. For instance, employing (R)-BINOL-derived catalysts in the Rodionov reaction yields >90% enantiomeric excess (ee). Advanced techniques like kinetic resolution or enzymatic esterification further enhance stereopurity .

Q. What computational methods predict interactions between this compound and biological targets?

Methodological Answer:

  • Density Functional Theory (DFT) : Models electronic interactions of the bromophenyl group with hydrophobic enzyme pockets.
  • Molecular Dynamics Simulations : Predict binding stability to targets like GABA transaminase, where the amino group forms hydrogen bonds with catalytic residues .

Q. How do structural modifications (e.g., halogen substitution) affect pharmacological activity?

Methodological Answer: Comparative studies show replacing bromine with iodine increases lipophilicity (logP from 2.1 to 2.5), enhancing blood-brain barrier permeability. Conversely, fluorine substitution reduces steric hindrance, improving binding to serotonin receptors. In vitro assays (IC50 values) and ADMET profiling are critical for structure-activity relationship (SAR) analysis .

Q. How can contradictory data in reaction outcomes be resolved?

Methodological Answer: Contradictions often arise from impurity profiles or stereochemical mismatches. Strategies include:

  • High-Resolution Mass Spectrometry (HRMS) to detect trace byproducts.
  • Reaction Monitoring via In Situ IR to identify intermediate species.
    For example, discrepancies in ester hydrolysis rates can be traced to residual acid catalysts altering pH .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.